molecular formula C8H10F2N2O B2695093 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone CAS No. 1174864-51-7

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

Cat. No.: B2695093
CAS No.: 1174864-51-7
M. Wt: 188.178
InChI Key: BCISIDXDIVVESZ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a difluoroethanone moiety

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl substituents.

    Introduction of the Difluoroethanone Group: The difluoroethanone moiety can be introduced via a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the pyrazole derivative under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the difluoroethanone group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the difluoro group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be compared with other similar compounds, such as:

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound lacks the difluoro group, which may result in different chemical and biological properties.

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-dichloroethanone: The presence of chlorine atoms instead of fluorine atoms can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-3-12-4-6(5(2)11-12)7(13)8(9)10/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCISIDXDIVVESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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